Cas no 131738-18-6 (5-Amino-3-methyl-isoxazole-4-carboxylic acid (2-fluoro-phenyl)-amide)

5-Amino-3-methyl-isoxazole-4-carboxylic acid (2-fluoro-phenyl)-amide is a specialized heterocyclic compound featuring an isoxazole core substituted with an amino group and a 2-fluorophenyl amide moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as a building block for pharmacologically active molecules. The presence of the fluorine atom enhances metabolic stability and binding affinity, making it valuable in drug discovery. Its well-defined synthetic pathway allows for high purity and scalability, ensuring consistent performance in research applications. The compound's versatility and stability under various conditions make it a useful intermediate for developing novel therapeutic agents, particularly in targeting specific enzyme or receptor interactions.
5-Amino-3-methyl-isoxazole-4-carboxylic acid (2-fluoro-phenyl)-amide structure
131738-18-6 structure
Product name:5-Amino-3-methyl-isoxazole-4-carboxylic acid (2-fluoro-phenyl)-amide
CAS No:131738-18-6
MF:C11H10FN3O2
MW:235.214405536652
CID:3103046
PubChem ID:1263600

5-Amino-3-methyl-isoxazole-4-carboxylic acid (2-fluoro-phenyl)-amide Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-3-methyl-isoxazole-4-carboxylic acid (2-fluoro-phenyl)-amide
    • KDNSKCVKDHPSNJ-UHFFFAOYSA-N
    • AKOS001752359
    • 5-Amino-N'-4-(2-fluorophenyl)-3-methyl-4-isoxazolecarboxamide
    • SR-01000118692-1
    • NSC-760210
    • SMR000129992
    • NSC760210
    • CS-0329034
    • SCHEMBL14072169
    • 131738-18-6
    • STK772139
    • HMS2171H08
    • 5-Amino-N-(2-fluorophenyl)-3-methylisoxazole-4-carboxamide
    • Isoxazole-4-carboxamide, 5-amino-3-methyl-N-(2-fluorophenyl)-
    • Oprea1_256763
    • CHEMBL1367555
    • 5-amino-N-(2-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxamide
    • HMS3319C10
    • SR-01000118692
    • MLS000519574
    • Inchi: InChI=1S/C11H10FN3O2/c1-6-9(10(13)17-15-6)11(16)14-8-5-3-2-4-7(8)12/h2-5H,13H2,1H3,(H,14,16)
    • InChI Key: KDNSKCVKDHPSNJ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 235.07570473Da
  • Monoisotopic Mass: 235.07570473Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.2Ų
  • XLogP3: 1.9

5-Amino-3-methyl-isoxazole-4-carboxylic acid (2-fluoro-phenyl)-amide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1399704-5g
5-Amino-N-(2-fluorophenyl)-3-methylisoxazole-4-carboxamide
131738-18-6 98%
5g
¥23299.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1399704-500mg
5-Amino-N-(2-fluorophenyl)-3-methylisoxazole-4-carboxamide
131738-18-6 98%
500mg
¥6213.00 2024-08-09
abcr
AB552362-1 g
5-Amino-N-(2-fluorophenyl)-3-methylisoxazole-4-carboxamide; .
131738-18-6
1g
€935.40 2022-03-01
abcr
AB552362-500 mg
5-Amino-N-(2-fluorophenyl)-3-methylisoxazole-4-carboxamide; .
131738-18-6
500MG
€688.90 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1399704-1g
5-Amino-N-(2-fluorophenyl)-3-methylisoxazole-4-carboxamide
131738-18-6 98%
1g
¥8080.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1399704-2g
5-Amino-N-(2-fluorophenyl)-3-methylisoxazole-4-carboxamide
131738-18-6 98%
2g
¥10865.00 2024-08-09

Additional information on 5-Amino-3-methyl-isoxazole-4-carboxylic acid (2-fluoro-phenyl)-amide

Introduction to 5-Amino-3-methyl-isoxazole-4-carboxylic acid (2-fluoro-phenyl)-amide and Its Significance in Modern Chemical Biology

Compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the realm of medicinal chemistry. One such compound, identified by the CAS number 131738-18-6, is known as 5-Amino-3-methyl-isoxazole-4-carboxylic acid (2-fluoro-phenyl)-amide. This molecule has garnered significant attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The isoxazole core, a heterocyclic structure, is well-documented for its biological activity, making it a cornerstone in the synthesis of bioactive molecules.

The chemical structure of 5-Amino-3-methyl-isoxazole-4-carboxylic acid (2-fluoro-phenyl)-amide incorporates several key functional groups that contribute to its pharmacological profile. The presence of an amide group and a fluoro-substituted phenyl ring enhances its interactions with biological targets, thereby increasing its potential as an pharmacophore. This compound's design reflects a meticulous balance between structural complexity and functional efficacy, which is a hallmark of modern drug discovery strategies.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with various diseases. The isoxazole scaffold has been extensively studied for its ability to interact with enzymes and receptors involved in inflammation, cancer, and neurodegenerative disorders. For instance, studies have shown that derivatives of isoxazole can exhibit potent anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. The introduction of a fluorine atom into the phenyl ring further enhances the metabolic stability and binding affinity of these compounds, making them more suitable for therapeutic applications.

The amide group in 5-Amino-3-methyl-isoxazole-4-carboxylic acid (2-fluoro-phenyl)-amide not only contributes to its solubility but also serves as a site for further chemical modification. This flexibility allows chemists to tailor the molecule's properties to target specific biological processes. For example, modifications at the amide bond can influence the compound's pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profiles. Such fine-tuning is essential for optimizing drug candidates for clinical use.

Advances in computational chemistry have also played a crucial role in understanding the interactions between 5-Amino-3-methyl-isoxazole-4-carboxylic acid (2-fluoro-phenyl)-amide and biological targets. Molecular docking simulations have revealed that this compound can bind to various protein receptors with high affinity. These simulations have provided valuable insights into the molecular interactions that underpin its biological activity, guiding the design of more effective derivatives. Such computational approaches are integral to modern drug discovery pipelines, enabling researchers to predict and optimize the pharmacological properties of new compounds.

The synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic acid (2-fluoro-phenyl)-amide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Key steps include the formation of the isoxazole ring through cyclization reactions and subsequent functionalization with the amide and fluoro-substituted phenyl groups. Each step requires precise optimization to minimize side reactions and maximize product integrity.

The potential applications of this compound extend beyond traditional pharmaceuticals. Research has suggested that it may have utility in agrochemicals and material science due to its unique chemical properties. For instance, derivatives of this molecule could be developed as novel pesticides or as components in advanced materials with specific functionalities. Such interdisciplinary applications highlight the versatility of compounds like 5-Amino-3-methyl-isoxazole-4-carboxylic acid (2-fluoro-phenyl)-amide.

In conclusion, 5-Amino-3-methyl-isoxazole-4-carboxylic acid (2-fluoro-phenyl)-amide, identified by CAS number 131738-18-6, is a promising compound with significant potential in various fields of chemical biology. Its unique structural features and functional groups make it an attractive candidate for drug development, while its versatility suggests broader applications in science and industry. As research continues to uncover new insights into its properties and interactions, this compound is poised to play a crucial role in shaping the future of medicinal chemistry.

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